molecular formula C14H13NO B1299432 2-Anilinoacetophenone CAS No. 5883-81-8

2-Anilinoacetophenone

Cat. No.: B1299432
CAS No.: 5883-81-8
M. Wt: 211.26 g/mol
InChI Key: BBFMQHFJAVOYJI-UHFFFAOYSA-N
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Description

2-Anilinoacetophenone is an organic compound with the molecular formula C14H13NO. It is also known as 2’-Aminoacetophenone. This compound consists of a benzene ring attached to an acetophenone group and an aniline group. It is primarily used in organic synthesis and has various applications in scientific research and industry .

Biochemical Analysis

Biochemical Properties

2-Anilinoacetophenone plays a significant role in biochemical reactions, particularly in the modulation of host immune responses. It interacts with various enzymes and proteins, including mitogen-activated protein kinases (MAPKs), nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB), and pro-inflammatory cytokines . These interactions are crucial for the compound’s ability to modulate immune responses and promote host survival during infections.

Cellular Effects

This compound has been shown to influence various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It activates key innate immune response pathways involving MAPKs, NF-κB, and pro-inflammatory cytokines . Additionally, it can attenuate immune response activation by upregulating anti-inflammatory cytokines, thereby promoting host tolerance to infections .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules and enzyme modulation. It can inhibit the activation of c-JUN N-terminal kinase (JNK) and NF-κB while preserving the activation of extracellular regulated kinase (ERK) 1/2 . These kinase changes lead to the activation of CCAAT/enhancer-binding protein-β (c/EBPβ) and the formation of the c/EBPβ-p65 complex, which prevents NF-κB activation .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound has been observed to promote bacterial phenotypic and genetic changes associated with chronic infection . Its stability and degradation over time can influence its long-term effects on cellular function, particularly in in vitro and in vivo studies .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it can enhance host survival and pathogen persistence by modulating immune responses .

Metabolic Pathways

This compound is involved in various metabolic pathways, including phase I and phase II metabolic reactions. It undergoes oxidation, reduction, and hydrolysis reactions, which introduce hydrophilic groups to the molecule . These metabolic pathways are crucial for the compound’s detoxification and excretion from the body .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions affect its localization and accumulation in specific cellular compartments . The compound’s distribution is essential for its biological activity and therapeutic potential .

Subcellular Localization

This compound’s subcellular localization is influenced by targeting signals and post-translational modifications. It can be directed to specific compartments or organelles, where it exerts its activity and function . Understanding its subcellular localization is crucial for elucidating its mechanism of action and potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method for synthesizing 2-Anilinoacetophenone involves the condensation of this compound with fluorinated esters. This reaction is typically carried out by boiling the mixture in tetrahydrofuran (THF) for one hour in the presence of lithium hydride, using a 1:1.2 molar ratio of ketone to ester.

Industrial Production Methods: Industrial production methods for this compound often involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of efficient catalysts and controlled reaction environments are crucial for industrial synthesis.

Chemical Reactions Analysis

Types of Reactions: 2-Anilinoacetophenone can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Comparison with Similar Compounds

Uniqueness: 2-Anilinoacetophenone is unique due to its specific combination of an acetophenone group and an aniline group, which imparts distinct chemical properties and reactivity. Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound in scientific research and industrial applications.

Properties

IUPAC Name

2-anilino-1-phenylethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13NO/c16-14(12-7-3-1-4-8-12)11-15-13-9-5-2-6-10-13/h1-10,15H,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBFMQHFJAVOYJI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)CNC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40360610
Record name 2-anilinoacetophenone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40360610
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5883-81-8
Record name 2-anilinoacetophenone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40360610
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

100 g of ω-bromoacetophenone are dissolved in 600 ml of absolute ethanol, followed by the dropwise addition at 20° C. of 100 g of aniline. On completion of the addition, the ω-anilinoacetophenone formed precipitates in crystalline form. Yield: 62 g=59%; m.p: 97°-99° C.
Quantity
100 g
Type
reactant
Reaction Step One
Quantity
600 mL
Type
solvent
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Quantity
100 g
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

To a solution of 102.44 grams (1.1 mol) of aniline in 500 mL of absolute ethanol stirring at 22° C. was added 99.52 grams (0.5 mol) of 2-bromoacetophenone while maintaining a reaction temperature of 22° C. The reaction was stirred for 1.5 hours at 22° C. during which time a light yellow precipitate formed. The crude product mixture was diluted with 200 mL of ethanol and the precipitated product was collected on a Buchner funnel and washed with 3×200 mL of ethanol, 1×200 mL water, and again 1×200 mL ethanol. The crude product was dried to afford 56.9 grams (0.27 mol, 54% yield) of 2-anilinoacetophenone, m. p.=98°-101° C.
Quantity
102.44 g
Type
reactant
Reaction Step One
Quantity
99.52 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One
[Compound]
Name
crude product
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
200 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are the recent synthetic applications of 2-Anilinoacetophenone highlighted in current research?

A1: Recent research demonstrates the versatility of this compound as a starting material in organic synthesis. For instance, it can be utilized to synthesize N-phenyl-2-polyfluoroalkyl-4-quinolones when reacted with RFCO2Et []. Additionally, this compound can undergo palladium-catalyzed cyclization with phenylglyoxal and anilines to regioselectively produce 2-Arylindoles []. These studies highlight the potential of this compound in constructing valuable heterocyclic scaffolds relevant to medicinal chemistry and materials science.

Q2: What are the advantages of using this compound in the synthesis of N-phenyl-2-polyfluoroalkyl-4-quinolones and 2-Arylindoles?

A2: The use of this compound offers several benefits in the synthesis of these heterocycles:

  • Simplicity and Efficiency: The reactions employing this compound are reported to be straightforward and high-yielding [, ], making them attractive for synthesizing these valuable compounds.
  • Regioselectivity: In the synthesis of 2-Arylindoles, the reaction exhibits regioselectivity, ensuring the desired isomer is predominantly formed []. This control over the reaction outcome is crucial for obtaining the desired biological activity and minimizing potential side effects in medicinal chemistry applications.

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